molecular formula C30H35N5 B12197394 9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B12197394
M. Wt: 465.6 g/mol
InChI Key: YBGBEOFHVGKLKL-UHFFFAOYSA-N
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Description

9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a piperazine ring with a pyrazoloquinazoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline apart is its unique structure that combines a piperazine ring with a pyrazoloquinazoline core. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H35N5

Molecular Weight

465.6 g/mol

IUPAC Name

9-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

InChI

InChI=1S/C30H35N5/c1-21-13-14-25(22(2)19-21)20-33-15-17-34(18-16-33)30-26-11-7-8-12-27(26)31-29-28(23(3)32-35(29)30)24-9-5-4-6-10-24/h4-6,9-10,13-14,19H,7-8,11-12,15-18,20H2,1-3H3

InChI Key

YBGBEOFHVGKLKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=C4CCCCC4=NC5=C(C(=NN53)C)C6=CC=CC=C6)C

Origin of Product

United States

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